molecular formula C5HBr2NS B15046593 3,4-Dibromothiophene-2-carbonitrile

3,4-Dibromothiophene-2-carbonitrile

Cat. No.: B15046593
M. Wt: 266.94 g/mol
InChI Key: MBLJDIIGBBQAGV-UHFFFAOYSA-N
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Description

3,4-Dibromothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HBr2NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 3 and 4 positions and a nitrile group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromothiophene-2-carbonitrile typically involves the bromination of thiophene derivatives followed by the introduction of a nitrile group. One common method is the bromination of 2-thiophenecarbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may involve the use of more cost-effective and environmentally friendly brominating agents and solvents .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromothiophene-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while oxidation reactions typically produce sulfoxides or sulfones .

Scientific Research Applications

3,4-Dibromothiophene-2-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Dibromothiophene-2-carbonitrile is primarily related to its ability to undergo various chemical transformations. The bromine atoms and nitrile group provide reactive sites for substitution and coupling reactions, allowing the compound to be modified into a wide range of derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromothiophene-2-carbonitrile is unique due to the presence of both bromine atoms and a nitrile group, which provides distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C5HBr2NS

Molecular Weight

266.94 g/mol

IUPAC Name

3,4-dibromothiophene-2-carbonitrile

InChI

InChI=1S/C5HBr2NS/c6-3-2-9-4(1-8)5(3)7/h2H

InChI Key

MBLJDIIGBBQAGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)C#N)Br)Br

Origin of Product

United States

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